(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound classified as a benzofuran derivative. Benzofurans are known for their diverse biological activities, including potential therapeutic applications in various medical fields. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of research in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is classified under the broader category of organic compounds with notable structural features that include a hydroxyl group and a benzofuran moiety. Its molecular formula is , with a molecular weight of approximately 294.3 g/mol.
The synthesis of (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one typically involves several key steps:
For industrial applications, large-scale synthesis may employ continuous flow reactors and automated synthesis platforms to optimize yield and purity. Techniques are designed to streamline production while minimizing waste and improving efficiency.
The molecular structure of (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 294.3 g/mol |
IUPAC Name | (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |
InChI | InChI=1S/C18H14O4/c1-21-18... |
InChI Key | IHWPQGIYXJKCOV-PTNGSMBKSA-N |
Isomeric SMILES | COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\O |
The structure features a hydroxyl group (-OH) attached to a conjugated system that includes both a benzofuran and phenyl group, contributing to its biological activity.
(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions:
The mechanism of action for (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets within biological systems. This compound may exert its effects by modulating enzyme activity or influencing signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells. Further studies are required to elucidate the precise molecular interactions and pathways involved.
This compound typically appears as a solid at room temperature, with solubility varying depending on the solvent used. Its melting point and boiling point are not widely documented but can be determined through experimental methods.
Key chemical properties include:
(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Benzofuran and chalcone scaffolds represent privileged structures in medicinal chemistry due to their broad-spectrum bioactivities and synthetic versatility. Benzofuran derivatives, characterized by a fused benzene and furan ring system, have been extensively explored since the mid-20th century, with notable drugs like amiodarone (antiarrhythmic) and benzbromarone (antihyperuricemic) achieving clinical use [1]. Concurrently, chalcones (1,3-diphenyl-2-propen-1-ones) gained prominence as precursors to flavonoids, displaying intrinsic bioactivities tied to their α,β-unsaturated ketone moiety [7]. The hybridization of these scaffolds emerged as a rational strategy to enhance pharmacological profiles by combining complementary pharmacophoric elements. Early benzofuran-chalcone hybrids demonstrated synergistic effects in neurodegenerative models, exemplified by compounds like 4f and 4i, which reduced β-amyloid aggregation in transgenic C. elegans while elevating acetylcholine levels [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7